Hoipin-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

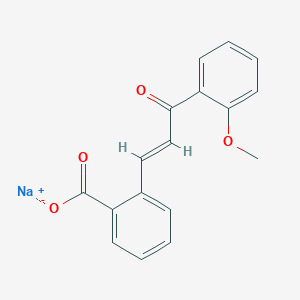

C17H13NaO4 |

|---|---|

Molecular Weight |

304.27 g/mol |

IUPAC Name |

sodium 2-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]benzoate |

InChI |

InChI=1S/C17H14O4.Na/c1-21-16-9-5-4-8-14(16)15(18)11-10-12-6-2-3-7-13(12)17(19)20;/h2-11H,1H3,(H,19,20);/q;+1/p-1/b11-10+; |

InChI Key |

JCKWBPCGGVUJEV-ASTDGNLGSA-M |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(=O)[O-].[Na+] |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to HOIPIN-1: Mechanism of Action in LUBAC Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a critical E3 ubiquitin ligase complex that specifically generates methionine 1-linked (M1-linked) linear ubiquitin chains, playing a pivotal role in the activation of the nuclear factor-κB (NF-κB) signaling pathway.[1][2] Dysregulation of LUBAC activity has been implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. This has spurred the development of specific inhibitors targeting LUBAC. HOIPIN-1 has emerged as a selective small-molecule inhibitor of LUBAC.[3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the LUBAC complex and its downstream effects on cellular signaling. We will delve into the biochemical and cellular assays used to characterize this compound, offering field-proven insights for researchers and drug development professionals.

The Central Role of LUBAC in NF-κB Signaling

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a unique E3 ligase complex composed of three subunits: HOIL-1L (heme-oxidized IRP2 ubiquitin ligase-1L), HOIP (HOIL-1L interacting protein), and SHARPIN (SHANK-associated RH domain-interacting protein).[1][4][5] The catalytic activity of the complex resides in the RING-IBR-RING (RBR) domain of the HOIP subunit.[6] LUBAC is the only known E3 ligase that can assemble linear ubiquitin chains, where the C-terminal glycine of one ubiquitin molecule is linked to the N-terminal methionine of another.[2][4][6]

These linear ubiquitin chains act as a crucial scaffold for the recruitment and activation of the IκB kinase (IKK) complex.[6] Upon stimulation by cytokines such as TNF-α or IL-1β, LUBAC is recruited to the receptor signaling complex and attaches linear ubiquitin chains to specific target proteins, including NEMO (NF-κB essential modulator), a component of the IKK complex.[6][7] This linear ubiquitination of NEMO leads to the activation of the IKK complex, which in turn phosphorylates the inhibitory IκBα protein.[6] Phosphorylated IκBα is then targeted for proteasomal degradation, releasing the NF-κB transcription factor to translocate to the nucleus and initiate the transcription of pro-inflammatory and anti-apoptotic genes.[6][8]

This compound: A Selective Covalent Inhibitor of LUBAC

This compound was identified as a small-molecule inhibitor of LUBAC.[1] A subsequent derivative, HOIPIN-8, was developed with significantly increased potency.[1] These compounds represent powerful tools for dissecting the physiological roles of LUBAC.[1]

Mechanism of Action: Covalent Modification of the Catalytic Cysteine

This compound and its analogs act as irreversible inhibitors of LUBAC.[9] The core mechanism involves a Michael addition reaction where this compound covalently binds to the catalytic cysteine residue (Cys885 in human HOIP) within the RING2 domain of the HOIP subunit.[10] This covalent modification blocks the thioester-linked ubiquitin transfer from the E2 conjugating enzyme to HOIP, thereby inhibiting the formation of linear ubiquitin chains.[11]

Structural and mass spectrometric analyses have confirmed the stoichiometric binding of this compound to HOIP.[10][11] Furthermore, residues within the C-terminal LDD (Linear ubiquitin chain Determining Domain) of HOIP, such as Arg935 and Asp936, have been shown to facilitate the binding of HOIPINs to the LUBAC complex.[7][11] This dual interaction contributes to the specificity of HOIPINs for LUBAC over other E3 ligases.[11]

Potency and Selectivity

This compound exhibits a dose-dependent inhibitory effect on LUBAC's linear ubiquitination activity. The reported IC50 value for this compound is 2.8 μM.[3] The more potent derivative, HOIPIN-8, displays an IC50 of 11 nM, representing a 255-fold increase in potency over this compound.[1] Importantly, HOIPINs demonstrate high selectivity for LUBAC, with minimal inhibitory effects on other classes of E3 ligases, such as RING, HECT, or other RBR family members.[11]

| Compound | LUBAC Inhibition IC50 | Fold-Increase in Potency (vs. This compound) |

| This compound | 2.8 µM | 1x |

| HOIPIN-8 | 11 nM | 255x |

Experimental Protocols for Characterizing this compound

The following protocols provide a framework for investigating the inhibitory activity of this compound and its cellular consequences.

In Vitro LUBAC Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the formation of linear ubiquitin chains by recombinant LUBAC.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human UbcH5c (E2 conjugating enzyme)

-

Recombinant human LUBAC complex (HOIP, HOIL-1L, SHARPIN)

-

His-tagged ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

This compound (and/or derivatives) dissolved in DMSO

-

SDS-PAGE gels and immunoblotting reagents

-

Anti-linear ubiquitin chain antibody, Anti-His antibody

Protocol:

-

Prepare a reaction mixture containing E1, UbcH5c, His-ubiquitin, and recombinant LUBAC in the assay buffer.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 30 minutes) at 30°C.

-

Initiate the ubiquitination reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Perform immunoblotting with an antibody specific for linear ubiquitin chains to visualize the formation of polyubiquitin chains. An anti-His antibody can be used to detect total ubiquitinated species.

-

Quantify the band intensities to determine the IC50 value of this compound.

Cellular NF-κB Reporter Assay

This cell-based assay assesses the ability of this compound to inhibit LUBAC-mediated NF-κB activation in a cellular context.

Materials:

-

A suitable cell line (e.g., HEK293T, A549)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound

-

Stimulating agent (e.g., TNF-α, IL-1β)

-

Dual-luciferase reporter assay system

Protocol:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2-3 hours).[11]

-

Stimulate the cells with an appropriate agonist (e.g., 10 ng/ml TNF-α or 1 ng/ml IL-1β) for a defined period (e.g., 6-8 hours).[7]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of NF-κB activation.

Downstream Cellular Effects of LUBAC Inhibition by this compound

By inhibiting LUBAC, this compound effectively suppresses the canonical NF-κB signaling pathway.[7] This leads to several key downstream cellular consequences:

-

Reduced IKK Activation: this compound treatment diminishes the linear ubiquitination of NEMO, leading to reduced IKK activity.[11]

-

Stabilization of IκBα: With decreased IKK activity, IκBα remains unphosphorylated and bound to NF-κB, preventing its degradation.

-

Inhibition of NF-κB Nuclear Translocation: Consequently, the nuclear translocation of the p65 subunit of NF-κB is inhibited.[11]

-

Decreased Pro-inflammatory Gene Expression: The suppression of NF-κB activation results in the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines and chemokines.[11]

-

Induction of Cell Death in Cancer Cells: In certain cancer cell types, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL), which are dependent on constitutive NF-κB signaling, this compound can induce apoptosis.[7][11][12]

Therapeutic Potential and Future Directions

The specific inhibition of LUBAC by compounds like this compound holds significant therapeutic promise for a range of diseases characterized by aberrant NF-κB activation. These include autoimmune and inflammatory disorders like psoriasis and rheumatoid arthritis, as well as certain types of cancer.[7][11][12] The potent and selective nature of HOIPIN-8 makes it a valuable pharmacological tool for further elucidating the complex roles of linear ubiquitination in health and disease.[1]

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of HOIPINs for in vivo applications, as well as exploring their efficacy in various preclinical disease models.

References

-

Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. (2020-04-03). Nature Communications. [Link]

-

HOIPINs suppress the RING-HECT-hybrid reaction of LUBAC. a HOIPIN-8... - ResearchGate. ResearchGate. [Link]

-

Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. bioRxiv. [Link]

-

The linear ubiquitin chain assembly complex (LUBAC) generates heterotypic ubiquitin chains - PMC - PubMed Central. PubMed Central. [Link]

-

Peer review in The linear ubiquitin chain assembly complex (LUBAC) generates heterotypic ... - eLife. eLife. [Link]

-

(a) Structures and HO IC50 values of reference HO-1 inhibitors A–C and... - ResearchGate. ResearchGate. [Link]

-

The linear ubiquitin chain assembly complex LUBAC generates heterotypic ubiquitin chains | eLife. eLife. [Link]

-

M1-linked Ubiquitination by LUBAC Regulates AMPK Activity and the Response to Energetic Stress | bioRxiv. bioRxiv. [Link]

-

Targeting the Linear Ubiquitin Assembly Complex to Modulate the Host Response and Improve Influenza A Virus Induced Lung Injury - PubMed Central. PubMed Central. [Link]

-

Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. Nature Communications. [Link]

-

Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed. PubMed. [Link]

-

LUBAC assembles a ubiquitin signaling platform at mitochondria for signal amplification and transport of NF‐κB to the nucleus - PMC - PubMed Central. PubMed Central. [Link]

-

Reciprocal interplay between OTULIN–LUBAC determines genotoxic and inflammatory NF-κB signal responses | PNAS. PNAS. [Link]

-

Ubiquitin - Wikipedia. Wikipedia. [Link]

-

February 2016 Activation of NF-κB pathway and suppression of cell death through linear polyubiquitination activity of LUBAC | Experimental Animal Division (RIKEN BRC). RIKEN BRC. [Link]

-

Linear ubiquitination of the NMDA receptor GluN2A subunit facilitates the GluN2B-to-GluN2A switch and synaptic maturation | PNAS. PNAS. [Link]

-

Attenuation of HOIL-1L ligase activity promotes systemic autoimmune disorders by augmenting linear ubiquitin signaling - JCI Insight. JCI Insight. [Link]

Sources

- 1. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ubiquitin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The linear ubiquitin chain assembly complex (LUBAC) generates heterotypic ubiquitin chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Attenuation of HOIL-1L ligase activity promotes systemic autoimmune disorders by augmenting linear ubiquitin signaling [insight.jci.org]

- 6. February 2016 Activation of NF-κB pathway and suppression of cell death through linear polyubiquitination activity of LUBAC | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]

- 7. researchgate.net [researchgate.net]

- 8. LUBAC assembles a ubiquitin signaling platform at mitochondria for signal amplification and transport of NF‐κB to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the Linear Ubiquitin Assembly Complex to Modulate the Host Response and Improve Influenza A Virus Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to HOIPIN-1: A Selective Covalent Inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC)

Abstract: The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the only known E3 ligase complex that generates methionine-1 (M1)-linked linear ubiquitin chains, a critical post-translational modification in the activation of the canonical NF-κB signaling pathway.[1] This pathway is a master regulator of inflammation, immunity, and cell survival.[2] Dysregulation of LUBAC activity is implicated in various pathologies, including inflammatory diseases and certain cancers.[3] This guide provides an in-depth technical overview of HOIPIN-1, a selective, small-molecule inhibitor of LUBAC. We will explore its mechanism of action, provide detailed protocols for its application in biochemical and cellular assays, and discuss its utility as a chemical probe for dissecting LUBAC biology and validating it as a therapeutic target.

The LUBAC Complex: The Master Regulator of Linear Ubiquitination

The LUBAC E3 ligase is a heterotrimeric complex composed of three essential subunits:

-

HOIP (HOIL-1L Interacting Protein): The catalytic heart of the complex, containing a RING-In-Between-RING (RBR) domain responsible for generating M1-linked ubiquitin chains.[4]

-

HOIL-1L (Heme-Oxidized IRP2 Ubiquitin Ligase-1L): An accessory subunit that plays roles in complex stability and may possess its own E3 ligase activity, contributing to the formation of heterotypic ubiquitin chains.[5]

-

SHARPIN (SHANK-associated RH domain Interacting Protein): A crucial scaffolding protein required for the stability and full enzymatic activity of the complex.[2]

In canonical NF-κB signaling, stimuli such as Tumor Necrosis Factor-alpha (TNF-α) trigger the recruitment of LUBAC to receptor signaling complexes. LUBAC then deposits linear ubiquitin chains onto specific substrates, most notably NEMO (NF-κB Essential Modulator), a component of the IκB Kinase (IKK) complex.[4] This modification serves as a scaffold, leading to the recruitment and activation of the IKK complex, subsequent phosphorylation and degradation of the inhibitor IκBα, and the nuclear translocation of NF-κB transcription factors to drive gene expression.[4]

This compound: Mechanism of Selective LUBAC Inhibition

This compound was identified as a potent and selective small-molecule inhibitor of LUBAC.[6] Its mechanism is highly specific and targets the catalytic activity of the HOIP subunit.

Structural and biochemical analyses have revealed that HOIPINs, including this compound, function as covalent inhibitors.[7][8] They selectively target and modify the active site cysteine residue (Cys885) within the RBR domain of HOIP.[7][9] This covalent modification blocks the RING-HECT-hybrid reaction mechanism essential for the transfer of ubiquitin and the formation of linear chains, effectively shutting down the enzymatic activity of the entire LUBAC complex.[7][8] This targeted action allows researchers to precisely probe the downstream consequences of LUBAC inhibition.

Quantitative Potency and Data Presentation

This compound exhibits potent inhibition of LUBAC activity. Subsequent medicinal chemistry efforts led to the development of analogs like HOIPIN-8 with significantly enhanced potency.[6] This makes the HOIPIN series a versatile toolset for researchers, allowing for dose-dependent studies of LUBAC function.

| Compound | Target | IC₅₀ (in vitro) | Cellular Activity | Reference |

| This compound | LUBAC | 2.8 µM | Suppresses NF-κB activation | [10] |

| HOIPIN-8 | LUBAC | 11 nM | ~255-fold more potent than this compound | [6][11] |

Experimental Protocols for Assessing this compound Activity

The following protocols provide validated, step-by-step methodologies to characterize the biochemical and cellular effects of this compound.

Protocol 1: In Vitro LUBAC Ubiquitination Assay

This biochemical assay directly measures the enzymatic activity of recombinant LUBAC and its inhibition by this compound.

-

Scientific Rationale: Reconstituting the ubiquitination cascade in vitro provides a clean system to quantify the direct enzymatic activity of LUBAC on a substrate. By including this compound, one can determine its direct inhibitory effect and calculate key parameters like IC₅₀, independent of cellular complexity. The use of an anti-linear ubiquitin antibody for detection is critical for confirming the specific M1-linkage formation.

-

Methodology:

-

Reaction Setup: Prepare a master mix on ice containing reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT), 100 nM E1 activating enzyme (UBE1), 500 nM E2 conjugating enzyme (UbcH5c), and 5 µM Ubiquitin.

-

Inhibitor Pre-incubation: Aliquot the master mix into reaction tubes. Add desired concentrations of this compound (or DMSO as a vehicle control) to respective tubes. Add 50 nM of recombinant LUBAC complex.

-

Expert Insight: Pre-incubating the enzyme with the inhibitor for a period (e.g., 30-60 minutes) at room temperature can be crucial, as this compound's inhibitory activity has been shown to be time-dependent.[10]

-

-

Initiate Reaction: Start the reaction by adding 2 mM ATP to each tube. Transfer tubes to a 37°C water bath and incubate for 60 minutes.

-

Terminate Reaction: Stop the reaction by adding 2X Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Detection: Resolve the reaction products by SDS-PAGE on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane and perform a Western blot using a primary antibody specific for linear (M1-linked) ubiquitin chains. Visualize using an appropriate secondary antibody and chemiluminescence. A decrease in the high molecular weight smear of linear polyubiquitin chains indicates inhibition.

-

Protocol 2: Cellular Assessment of LUBAC Inhibition via Immunoblotting

This assay validates this compound's activity in a cellular context by measuring the inhibition of stimulus-induced linear ubiquitination and NF-κB pathway activation.

-

Scientific Rationale: Demonstrating that this compound can penetrate the cell membrane and engage its target is a critical validation step. By stimulating a relevant pathway (e.g., TNF-α), we induce LUBAC activity. Observing a reduction in downstream markers—such as linear ubiquitin formation and the phosphorylation of IκBα—provides direct evidence of target engagement and functional pathway inhibition in a physiological setting.[12]

-

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa, A549, or relevant cancer cell lines) at an appropriate density and allow them to adhere overnight.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1-30 µM) or DMSO vehicle control for 1-4 hours.[12]

-

Stimulation: Induce LUBAC activity by stimulating the cells with an appropriate agonist, such as 10 ng/mL TNF-α or 1 ng/mL IL-1β, for a short period (e.g., 10-15 minutes).[7]

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration in the lysates using a BCA assay to ensure equal loading.

-

Immunoblotting: Perform Western blotting as described in Protocol 1. Probe separate membranes with primary antibodies against:

-

Linear Ubiquitin (to assess LUBAC activity)

-

Phospho-IκBα (to assess IKK activity)

-

Total IκBα

-

A loading control (e.g., β-actin or GAPDH)

-

-

Analysis: A dose-dependent decrease in the signals for linear ubiquitin and phospho-IκBα in this compound-treated cells relative to the stimulated control confirms cellular activity.[12]

-

Applications in Drug Discovery and Disease Research

This compound and its analogs are powerful tools for investigating the physiological and pathological roles of LUBAC. Their use has provided key insights in several areas:

-

Oncology: The NF-κB pathway is constitutively active in certain cancers, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[3] this compound has been shown to effectively induce cell death in ABC-DLBCL cell lines, highlighting LUBAC as a potential therapeutic target for these malignancies.[7][12]

-

Inflammatory Diseases: By blocking a central node in proinflammatory signaling, HOIPINs have shown therapeutic potential in preclinical models. For example, they can alleviate imiquimod-induced psoriasis-like skin inflammation in mice.[7][8]

-

Host-Pathogen Interactions: Many pathogens manipulate host ubiquitin systems, including LUBAC, to facilitate infection.[13] this compound can be used to dissect the role of linear ubiquitination during viral and bacterial infections.

Conclusion

This compound is a well-characterized, selective, and potent chemical probe for the LUBAC complex. Its defined covalent mechanism of action targeting the catalytic HOIP subunit provides a reliable method for interrogating the function of linear ubiquitination. The protocols and data presented in this guide offer a robust framework for researchers in academia and industry to employ this compound in their studies, accelerating the understanding of LUBAC biology and the development of novel therapeutics targeting this critical signaling hub.

References

-

Oikawa, D., Sato, Y., et al. (2020). Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. Communications Biology. [Link]

-

ResearchGate. (2020). HOIPINs efficiently suppress ABC-DLBCL cell lines. [Link]

-

Katsuya, K., Oikawa, D., et al. (2019). Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling. Biochemical and Biophysical Research Communications. [Link]

-

Oikawa, D., Sato, Y., et al. (2020). Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. PubMed. [Link]

-

Tokunaga, F., Nakagawa, T., & Nakano, H. (2012). LUBAC, a novel ubiquitin ligase for linear ubiquitination, is crucial for inflammation and immune responses. Microbes and Infection. [Link]

-

RIKEN BRC Experimental Animal Division. (2016). Activation of NF-κB pathway and suppression of cell death through linear polyubiquitination activity of LUBAC. [Link]

-

Rodriguez Carvajal, A., Grishkovskaya, I., et al. (2021). The linear ubiquitin chain assembly complex LUBAC generates heterotypic ubiquitin chains. eLife. [Link]

-

ResearchGate. (2022). Diagram showing the involvement of LUBAC in LMP1 signaling. [Link]

-

Oikawa, D., Sato, Y., et al. (2020). Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. Nature. [Link]

-

Sasaki, K., & Iwai, K. (2021). LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling. Journal of Biochemistry. [Link]

-

MacDuff, D. A., et al. (2022). HOIP limits anti-tumor immunity by protecting against combined TNF and IFN-gamma-induced apoptosis. The EMBO Journal. [Link]

-

Wikipedia. (n.d.). Ubiquitin. [Link]

-

Sasaki, K., Himeno, A., et al. (2019). Cellular and Mathematical Analyses of LUBAC Involvement in T Cell Receptor-Mediated NF-κB Activation Pathway. Frontiers in Immunology. [Link]

-

Rodgers, M. A., et al. (2014). The linear ubiquitin assembly complex (LUBAC) is essential for NLRP3 inflammasome activation. The Journal of Experimental Medicine. [Link]

-

Rodriguez Carvajal, A., Grishkovskaya, I., et al. (2020). The linear ubiquitin chain assembly complex LUBAC generates heterotypic ubiquitin chains. bioRxiv. [Link]

Sources

- 1. Ubiquitin - Wikipedia [en.wikipedia.org]

- 2. LUBAC, a novel ubiquitin ligase for linear ubiquitination, is crucial for inflammation and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LUBAC-mediated linear ubiquitination: a crucial regulator of immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. February 2016 Activation of NF-κB pathway and suppression of cell death through linear polyubiquitination activity of LUBAC | Experimental Animal Division (RIKEN BRC) [mus.brc.riken.jp]

- 5. The linear ubiquitin chain assembly complex (LUBAC) generates heterotypic ubiquitin chains | eLife [elifesciences.org]

- 6. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

chemical structure and molecular weight of Hoipin-1

An In-depth Technical Guide to Hoipin-1: A Selective LUBAC Inhibitor

Introduction

In the intricate landscape of cellular signaling, the ubiquitination system serves as a critical regulatory mechanism, controlling a vast array of physiological processes. While the roles of various polyubiquitin chains are well-documented, the specific functions of Met1-linked linear ubiquitin chains have been a more recent area of intense investigation. The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the only known E3 ligase complex responsible for generating these linear chains, playing a pivotal role in activating the canonical nuclear factor-κB (NF-κB) pathway, which is central to immune and inflammatory responses.[1]

The development of specific chemical probes to dissect such pathways is paramount for both fundamental research and therapeutic discovery. This compound (also known as JTP-0819958) has emerged as a crucial tool for scientists in this field. It is a novel, selective, small-molecule inhibitor of LUBAC.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, mechanism of action, biological effects, and practical experimental applications for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A foundational understanding of a chemical probe begins with its physical and chemical characteristics. This compound is a synthetic organic compound, typically supplied as a white to light yellow solid.[3] Its core structure facilitates its specific interaction with the LUBAC complex.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| IUPAC Name | Sodium 2-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]benzoate | [2] |

| Molecular Formula | C₁₇H₁₃NaO₄ | [2][3] |

| Molecular Weight | 304.28 g/mol | [2][3] |

| Exact Mass | 304.0712 g/mol | [2] |

| SMILES Code | O=C([O-])C1=CC=CC=C1/C=C/C(C2=CC=CC=C2OC)=O.[Na+] | [2] |

| Appearance | White to light yellow solid | [3] |

Mechanism of Action: Covalent Inhibition of HOIP

The inhibitory activity of this compound is highly specific and rooted in its ability to covalently modify the catalytic subunit of the LUBAC complex.

The LUBAC Complex and Linear Ubiquitination

LUBAC is a tripartite E3 ligase complex composed of three subunits:

-

HOIP (HOIL-1L-interacting protein): The catalytic core of the complex.[3]

-

HOIL-1L (Heme-oxidized IRP2 ubiquitin ligase-1L): Essential for the stability and activity of the complex.[3]

-

SHARPIN (SHANK-associated RH domain-interacting protein): Also crucial for the stability and full enzymatic activity of LUBAC.[3]

HOIP contains a unique RING-in-between-RING (RBR) domain that catalyzes the formation of head-to-tail (Met1-linked) linear ubiquitin chains on substrate proteins, such as NEMO (NF-κB essential modulator). This specific modification serves as a scaffold to recruit and activate the IκB kinase (IKK) complex, leading to the activation of the canonical NF-κB pathway.

Covalent Modification of the HOIP Catalytic Site

This compound functions as an irreversible inhibitor. Its mechanism involves a Michael addition reaction, where it forms a covalent bond with the catalytic cysteine residue (Cys885) located within the RING2 domain of the HOIP subunit.[4][5][6] This covalent attachment effectively blocks the thioester-linked ubiquitin transfer from the E2 conjugating enzyme to HOIP, thereby inhibiting the entire RING-HECT hybrid reaction essential for linear chain formation.[4][5]

Structural biology studies have elucidated the precise interactions that govern this inhibition. The crystal structure of the HOIP RING2-LDD domain in complex with this compound reveals that the benzoate moiety of this compound is a key element for binding.[5] Its carboxyl group forms hydrogen bonds with Arg935 in HOIP, while the aromatic ring engages in hydrophobic interactions with Phe905, Leu922, and His887, ensuring precise positioning for the covalent reaction with Cys885.[5]

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Impact on Innate Immunity and Apoptosis

Beyond cytokine signaling, LUBAC is also implicated in innate immune responses triggered by pathogen-associated molecular patterns (PAMPs). This compound has been shown to suppress NF-κB and antiviral interferon pathways induced by ligands for Toll-like receptors (TLRs). [5]Furthermore, because LUBAC-mediated NF-κB activation is a potent pro-survival signal, its inhibition can sensitize cells to apoptosis. This compound has been observed to enhance TNF-α-induced apoptosis, particularly in cancer cell lines. [7] Table 2: Summary of this compound Biological Activity

| Assay / Cell Line | Stimulus | Concentration Range | Effect | IC₅₀ | Source |

| In vitro HTRF assay | - | 0.9-120 µM | Inhibition of LUBAC-mediated ubiquitination | 2.8 µM | [3] |

| LUBAC-expressing HEK293T cells | - | 1-30 µM | Suppression of intracellular linear polyubiquitin production | - | [3] |

| HeLa cells | IL-1β | 30-100 µM | Inhibition of IKKα/β, p105, and p65 phosphorylation | - | [3] |

| HeLa cells | IL-1β | 10-100 µM | Inhibition of ICAM1 and TNF-α gene expression | - | [3] |

| A549 cells | TNF-α | - | Enhanced TNF-α-induced apoptosis | - | [8] |

Experimental Protocols and Methodologies

To ensure robust and reproducible results, the following protocols provide a framework for utilizing this compound in common experimental settings. The causality behind key steps is explained to provide field-proven insight.

Protocol: Cellular Assay for Inhibition of NF-κB Activation

This workflow details the use of this compound to inhibit cytokine-induced NF-κB activation in a cell-based model, followed by analysis using Western blotting.

Principle: This protocol validates the inhibitory effect of this compound within a cellular context. By pre-treating cells with this compound before cytokine stimulation, we can assess its ability to prevent the downstream phosphorylation events that signify NF-κB pathway activation. The use of a time course for stimulation helps to capture the peak of the signaling event.

Sources

- 1. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HOIP limits anti‐tumor immunity by protecting against combined TNF and IFN‐gamma‐induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Whitepaper: HOIPIN-1 - A Mechanistic Guide to the Suppression of NF-κB Signaling via LUBAC Inhibition

Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

Preamble: The Imperative for Precision in NF-κB Modulation

The transcription factor Nuclear Factor-κB (NF-κB) represents a central hub in cellular signaling, orchestrating a vast array of biological processes ranging from immune and inflammatory responses to cell survival and proliferation.[1][2] Given its pivotal role, aberrant NF-κB activation is a hallmark of numerous pathologies, including chronic inflammatory diseases, autoimmune disorders, and various malignancies.[3][4] Consequently, the therapeutic targeting of this pathway has been a long-standing objective in drug discovery. However, the ubiquitous nature of NF-κB necessitates a highly specific approach to avoid broad, off-target effects.

This guide focuses on a sophisticated strategy for NF-κB suppression: the targeted inhibition of the Linear Ubiquitin Chain Assembly Complex (LUBAC) by the small-molecule inhibitor, HOIPIN-1. We will dissect the molecular mechanism of this compound, detail its impact on the canonical NF-κB cascade, provide field-validated experimental protocols for its study, and explore its therapeutic potential.

The Linchpin of NF-κB Activation: The LUBAC Complex

The canonical NF-κB pathway is intricately regulated by post-translational modifications, with ubiquitination serving as a critical activation signal. While several ubiquitin chain linkages exist, the generation of Met1-linked linear ubiquitin chains is a unique and essential step for robust NF-κB activation.[1][5][6] This function is carried out exclusively by the E3 ligase complex LUBAC.[1]

LUBAC is composed of three essential subunits:

-

HOIP (HOIL-1L Interacting Protein): The catalytic core of the complex, responsible for generating the linear ubiquitin chains.[1][6]

-

HOIL-1L (Heme-oxidized IRP2 Ubiquitin Ligase-1L): A crucial component for the stability and activity of the complex.

-

SHARPIN (SHANK-associated RH domain-interacting Protein): Also essential for LUBAC's stability and function in the NF-κB pathway.[1][6]

Upon stimulation by pro-inflammatory cytokines like TNF-α or IL-1β, LUBAC is recruited to the receptor signaling complex. There, it catalyzes the linear ubiquitination of key targets, most notably NEMO (NF-κB Essential Modulator or IKKγ), the regulatory subunit of the IκB Kinase (IKK) complex. This linear ubiquitination serves as a scaffold, leading to the recruitment and activation of the IKK complex, the downstream phosphorylation and proteasomal degradation of the inhibitor IκBα, and the subsequent nuclear translocation of the active p50/p65 NF-κB dimer to initiate gene transcription.

This compound: Mechanism of a Covalent LUBAC Inhibitor

This compound (HOIP Inhibitor-1) was identified as a selective small-molecule inhibitor of LUBAC.[1] Its mechanism is not based on competitive or allosteric inhibition, but on a direct and irreversible covalent modification of the LUBAC catalytic subunit, HOIP.

The Core Mechanism:

-

Target Specificity: this compound specifically targets the active site of HOIP. HOIP functions via a unique RING-HECT hybrid mechanism.

-

Covalent Bonding: The molecule contains an α,β-unsaturated carbonyl group which acts as a Michael acceptor. This functional group forms a covalent bond with the catalytic cysteine residue (Cys885 in human HOIP) located in the RING2 domain of HOIP.[7]

-

Inhibition of Catalysis: This covalent modification of Cys885 physically blocks the thioester-linked transfer of ubiquitin from the E2 conjugating enzyme (e.g., UbcH5c) to HOIP.[5][7] By preventing this crucial step, this compound effectively shuts down the entire catalytic cycle of LUBAC, thus inhibiting the formation of linear ubiquitin chains.[7]

This targeted covalent inhibition is highly specific to LUBAC. Studies have shown that this compound and its more potent derivative, HOIPIN-8, have minimal effects on other E3 ligase families (RING, HECT) or other RBR-family E3s like Parkin.[5] This specificity is critical for its utility as both a research tool and a potential therapeutic agent.

Quantifying the Impact: this compound's Effect on NF-κB Signaling

The biochemical inhibition of LUBAC by this compound translates into a potent, dose-dependent suppression of NF-κB signaling in cellular models.[8] Treatment of cells with this compound leads to a cascade of observable downstream effects that validate its mechanism of action.

-

Reduced Linear Ubiquitination: A primary and direct effect is the dose-dependent decrease in intracellular linear polyubiquitin levels.[8]

-

Impaired IKK Activation: Consequently, the phosphorylation of IKKα/β is significantly decreased.[5][8]

-

Inhibition of p65 Phosphorylation and Nuclear Translocation: The suppression of IKK activity prevents the phosphorylation of key NF-κB subunits like p65, which is required for its full transcriptional activity, and blocks the degradation of IκBα, thus sequestering the p65/p50 dimer in the cytoplasm.[5][8]

-

Suppression of Target Gene Expression: Ultimately, this compound inhibits the expression of NF-κB target genes, such as ICAM1 and TNF-α, in response to stimuli like IL-1β.[8]

| Parameter | Assay Type | Cell Line | Stimulus | Effect of this compound | Reference |

| LUBAC Activity | In vitro Ubiquitination | Recombinant LUBAC | - | IC₅₀ = 2.8 µM | [8] |

| Linear Ubiquitin | Immunoblot | HEK293T (LUBAC overexpressed) | - | Dose-dependent decrease (1-30 µM) | [8] |

| IKKα/β Phosphorylation | Immunoblot | HeLa | IL-1β | Inhibition (30-100 µM) | [8] |

| p65 Phosphorylation | Immunoblot | HeLa | IL-1β | Inhibition (30-100 µM) | [8] |

| NF-κB Target Genes | qPCR (ICAM1, TNF-α) | HeLa | IL-1β | Dose-dependent inhibition (10-100 µM) | [8] |

| NF-κB Activation | Reporter Assay | A549 | TNF-α | Potent inhibition by HOIPIN-8 (IC₅₀ ~4-fold lower than this compound) | [1] |

Note: HOIPIN-8, a derivative of this compound, shows significantly enhanced potency, with an IC₅₀ of 11 nM against recombinant LUBAC, making it a more powerful tool for research.[1]

Experimental Protocols for Studying this compound Function

To ensure reproducibility and scientific rigor, the following protocols provide a validated framework for investigating the effects of this compound on the NF-κB pathway.

General Cell Culture and Treatment

-

Cell Lines: A549 (human lung carcinoma) or HeLa (human cervical cancer) cells are suitable models as they show robust NF-κB activation in response to IL-1β or TNF-α.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Plating: Seed cells in appropriate plates (e.g., 6-well plates for immunoblotting, 96-well plates for viability assays) to reach 70-80% confluency on the day of the experiment.

-

This compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Store at -20°C.

-

Treatment Protocol:

-

Pre-treat cells with the desired concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle (DMSO) for a specified duration (typically 30 minutes to 3 hours) before stimulation.[5][8]

-

Stimulate the cells with a pro-inflammatory cytokine (e.g., 1 ng/mL IL-1β or 20 ng/mL TNF-α) for the appropriate time (e.g., 15-30 minutes for phosphorylation events, 2-4 hours for gene expression).[5]

-

Harvest cells for downstream analysis.

-

Immunoblotting for NF-κB Pathway Activation

This protocol allows for the qualitative and semi-quantitative assessment of protein phosphorylation and degradation.

-

Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse the cells directly in the plate with 1X Laemmli sample buffer or a RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay if using RIPA buffer. Normalize all samples to the same concentration.

-

SDS-PAGE: Separate 20-30 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Phospho-IKKα/β (Ser176/180)

-

Phospho-p65 (Ser536)

-

Total IκBα

-

Total p65

-

β-Actin or GAPDH (as a loading control)

-

-

Washing & Secondary Antibody: Wash the membrane 3x for 10 minutes with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again 3x for 10 minutes with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

NF-κB Luciferase Reporter Assay

This quantitative assay measures the transcriptional activity of NF-κB.

-

Transfection: Co-transfect cells (e.g., HEK293T) in a 24- or 48-well plate with two plasmids:

-

An NF-κB-dependent firefly luciferase reporter plasmid (containing multiple κB binding sites upstream of the luciferase gene).

-

A constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Recovery: Allow cells to recover and express the plasmids for 24 hours.

-

Treatment: Pre-treat the cells with this compound or vehicle, followed by stimulation with TNF-α or IL-1β for 6-8 hours.

-

Lysis and Measurement: Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.

-

Data Acquisition: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.

-

Analysis: Calculate the NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each well. Compare the normalized activity in treated samples to the stimulated control.

Therapeutic Outlook and Conclusion

The high specificity of HOIPINs for LUBAC presents a compelling therapeutic strategy. By targeting the unique M1-linked ubiquitination step, HOIPINs can effectively shut down canonical NF-κB signaling, which is a key driver of inflammation and cell survival in certain cancers.[5] Preclinical studies have already demonstrated the potential of this approach; for example, HOIPINs have been shown to effectively induce cell death in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, which are known to be dependent on constitutive NF-κB activity.[6][9] Furthermore, HOIPINs have been shown to alleviate imiquimod-induced psoriasis in mouse models, highlighting their potential in treating inflammatory skin diseases.[6][10]

References

-

HOIPINs suppress the RING-HECT-hybrid reaction of LUBAC. a HOIPIN-8... - ResearchGate. [Online]. Available: [Link]

-

Wu, X., et al. (2022). LUBAC assembles a ubiquitin signaling platform at mitochondria for signal amplification and transport of NF-κB to the nucleus. The EMBO Journal, 41(24), e111399. [Online]. Available: [Link]

-

Lork, M., & Vucic, D. (2022). LUBAC and NF-κB trigger a nuclear response from mitochondria. The EMBO Journal, 41(24), e112850. [Online]. Available: [Link]

-

NF-κB Signaling Pathway - Bio-Rad Antibodies. [Online]. Available: [Link]

-

This compound shows therapeutic effects on psoriasis a Phenotypical... - ResearchGate. [Online]. Available: [Link]

-

Oikawa, D., et al. (2020). Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. Communications Biology, 3(1), 163. [Online]. Available: [Link]

-

Li, J., Liu, S., & Li, S. (2023). Mechanisms underlying linear ubiquitination and implications in tumorigenesis and drug discovery. Cell Communication and Signaling, 21(1), 340. [Online]. Available: [Link]

-

Oswald, J., et al. (2024). Linear ubiquitination of the NMDA receptor GluN2A subunit facilitates the GluN2B-to-GluN2A switch and synaptic maturation. PNAS, 121(23), e2314330121. [Online]. Available: [Link]

-

Katsuya, K., et al. (2019). Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling. Biochemical and Biophysical Research Communications, 509(2), 431-437. [Online]. Available: [Link]

-

Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. [Online]. Available: [Link]

-

HOIPINs efficiently suppress ABC-DLBCL cell lines. a this compound shows... - ResearchGate. [Online]. Available: [Link]

-

The NF-kB Signaling Pathway - Creative Diagnostics. [Online]. Available: [Link]

-

Klein, K., et al. (2021). MALT1-Dependent Cleavage of HOIL1 Modulates Canonical NF-κB Signaling and Inflammatory Responsiveness. Frontiers in Immunology, 12, 769376. [Online]. Available: [Link]

Sources

- 1. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Frontiers | MALT1-Dependent Cleavage of HOIL1 Modulates Canonical NF-κB Signaling and Inflammatory Responsiveness [frontiersin.org]

- 5. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Covalent Inhibition of HOIP by Hoipin-1 at the Cys885 Active Site

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is the sole E3 ligase responsible for generating Met1-linked linear ubiquitin chains, a critical post-translational modification that governs the activation of the NF-κB signaling pathway and protects against TNF-α-induced apoptosis. The catalytic heart of LUBAC is the HOIP subunit, a RING-IBR-RING (RBR) E3 ligase whose activity is dependent on a catalytic cysteine, Cys885, located within its RING2 domain. This guide provides a detailed technical overview of Hoipin-1, a potent and specific small-molecule inhibitor that covalently targets this Cys885 residue. We will dissect the molecular architecture of HOIP, the mechanism of linear ubiquitin chain formation, and the precise chemistry of this compound's inhibitory action. Furthermore, this document serves as a practical resource, offering field-proven protocols for studying the HOIP-Hoipin interaction and its downstream cellular consequences. This guide is intended for researchers in cell biology, immunology, and oncology, as well as drug development professionals exploring the therapeutic potential of LUBAC inhibition.

The LUBAC Complex and the Centrality of Linear Ubiquitination

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a tripartite E3 ligase complex composed of three essential subunits: HOIL-1L (Heme-oxidized IRP2 ubiquitin ligase 1), SHARPIN (Shank-associated RH domain-interacting protein), and HOIP (HOIL-1L-interacting protein).[1][2] While HOIL-1L and SHARPIN are crucial for the stability and assembly of the complex, HOIP functions as the catalytic subunit, exclusively assembling linear (Met1-linked) polyubiquitin chains.[2] This unique head-to-tail linkage, where the C-terminus of one ubiquitin is conjugated to the N-terminal methionine of another, creates a distinct signaling platform.

LUBAC-mediated linear ubiquitination is a pivotal event in the canonical NF-κB pathway.[1] Upon stimulation by cytokines such as TNF-α or IL-1β, LUBAC is recruited to receptor signaling complexes where it modifies key components like NEMO (IKKγ), RIPK1, and ASC.[3] The resulting linear ubiquitin chains act as a scaffold, recruiting downstream kinases like the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This liberates the NF-κB transcription factor to translocate to the nucleus and initiate the expression of pro-inflammatory and anti-apoptotic genes.[4]

HOIP Architecture: The Catalytic Core of LUBAC

HOIP is a large, multi-domain protein that orchestrates the enzymatic activity of LUBAC. Its catalytic power resides in a C-terminal RING-IBR-RING (RBR) module.[5] Unlike canonical RING E3 ligases that act as scaffolds, RBR E3s employ a hybrid RING/HECT mechanism involving a two-step ubiquitin transfer.[6]

-

Step 1 (RING1-dependent): The RING1 domain of HOIP binds to an E2 ubiquitin-conjugating enzyme (e.g., UbcH5c) loaded with ubiquitin.[7]

-

Step 2 (RING2-dependent): The ubiquitin is then transferred from the E2 enzyme to a catalytic cysteine residue within the HOIP RING2 domain, forming a transient covalent thioester intermediate (HOIP~Ub).[6] This HECT-like step is the defining feature of RBR ligases.

Finally, the ubiquitin is transferred from the HOIP~Ub intermediate to the N-terminus of a substrate or an acceptor ubiquitin molecule. This process is facilitated by a unique C-terminal extension of the RING2 domain known as the Linear Ubiquitin Chain Determining Domain (LDD), which is responsible for the strict specificity of linear chain formation.[6][8]

Caption: The RING-HECT hybrid catalytic cycle of the HOIP E3 ligase.

The Catalytic Epicenter: Cys885 within the HOIP RING2 Domain

The entire catalytic activity of HOIP hinges on the nucleophilic thiol group of a single amino acid: Cysteine 885 (Cys885) .[5] This residue is located within the RING2 domain and is the site of the covalent thioester linkage with ubiquitin, a mandatory intermediate in the transfer reaction.[6] Structural analyses reveal that the RING2 domain and the adjacent LDD form a single, intertwined supradomain that creates the active site.[8][9] The LDD is not merely a passive scaffold; it actively binds the acceptor ubiquitin, positioning its N-terminal alpha-amino group for nucleophilic attack on the Cys885-ubiquitin thioester bond.[10] Mutation or chemical modification of Cys885 completely abrogates the E3 ligase activity of HOIP, making it a prime target for therapeutic intervention.[6]

Hoipins: Potent and Specific Covalent Inhibitors of LUBAC

This compound was identified as a selective small-molecule inhibitor of LUBAC that potently suppresses its E3 ligase activity and subsequent NF-κB activation.[1][4] Hoipins are covalent inhibitors, a class of compounds that form a permanent bond with their target protein, often leading to high potency and prolonged duration of action.

Mechanism of Action: Covalent Modification of Cys885

This compound and its more potent derivative, Hoipin-8, contain an electrophilic acrylamide moiety. This group acts as a Michael acceptor for the nucleophilic thiol of the Cys885 residue in the HOIP RING2 active site.[11] The reaction is a Michael addition , where the cysteine sulfur atom attacks the β-carbon of the acrylamide, forming a stable carbon-sulfur bond.[11][12] This irreversible modification permanently blocks the active site, preventing the formation of the crucial HOIP~Ub thioester intermediate and thereby halting the entire catalytic cycle.[12]

Caption: Covalent modification of HOIP Cys885 by this compound via Michael addition.

Potency and Specificity

The development of Hoipins has demonstrated a clear structure-activity relationship. While this compound is a potent inhibitor, chemical optimization led to the synthesis of Hoipin-8, which exhibits significantly enhanced potency.[1]

| Inhibitor | LUBAC Inhibition IC₅₀ | Cellular NF-κB Inhibition IC₅₀ (HEK293T) | Reference |

| This compound | 2.8 µM | ~4.2 µM | [4] |

| Hoipin-8 | 11 nM | 0.42 µM | [1][13] |

Structural studies have revealed that in addition to the covalent bond with Cys885, residues within the C-terminal LDD, such as Arg935 and Asp936, facilitate the binding of Hoipins, contributing to their specificity and potency.[14][15]

Methodologies for Interrogating the HOIP-Hoipin Interaction

To validate the mechanism of action of Hoipins and quantify their effects, a series of robust biochemical and cell-based assays are required. The following protocols are designed as self-validating systems, incorporating essential controls to ensure data integrity.

Protocol 5.1: In Vitro LUBAC E3 Ligase Activity Assay

-

Objective: To quantitatively measure the inhibition of linear ubiquitin chain formation by Hoipins using purified recombinant proteins.

-

Principle: Reconstituting the ubiquitination cascade in vitro (E1, E2, E3, Ubiquitin, ATP) and detecting the formation of high molecular weight linear ubiquitin chains via immunoblotting. Inhibition is observed as a dose-dependent decrease in chain formation.

-

Workflow Diagram:

Caption: Workflow for the in vitro LUBAC inhibition assay.

-

Step-by-Step Methodology:

-

Pre-incubation: In a microcentrifuge tube, pre-incubate recombinant LUBAC complex (e.g., 50 nM) with varying concentrations of this compound or Hoipin-8 (e.g., 0.01 to 100 µM) in reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT) for 30 minutes at room temperature. Include a DMSO vehicle control. The pre-incubation step is crucial for covalent inhibitors to allow time for the reaction to occur.[4]

-

Master Mix Preparation: Prepare a master mix containing Ubiquitin Activating Enzyme (E1, e.g., 100 nM), E2 enzyme (UbcH5c, e.g., 500 nM), and Ubiquitin (e.g., 5 µM) in reaction buffer.

-

Reaction Initiation: Initiate the reaction by adding 10 mM ATP and the pre-incubated LUBAC/Hoipin mixture to the master mix.

-

Incubation: Incubate the reaction at 37°C for 60 minutes.

-

Quenching: Stop the reaction by adding 2x SDS-PAGE loading buffer containing β-mercaptoethanol and heating at 95°C for 5 minutes.

-

Analysis: Resolve the proteins by SDS-PAGE on a 4-12% gradient gel. Transfer to a PVDF membrane and perform immunoblotting using a specific antibody that recognizes linear (M1-linked) ubiquitin chains.

-

-

Self-Validating Controls:

-

Negative Control: A reaction mix lacking ATP to confirm energy dependence.

-

No E3 Control: A reaction mix lacking LUBAC to confirm the chains are LUBAC-dependent.

-

Vehicle Control: A reaction with DMSO (the typical solvent for inhibitors) to control for solvent effects.

-

Protocol 5.2: Thioester Adduct Formation Assay

-

Objective: To directly visualize the covalent modification of HOIP by this compound.

-

Principle: Covalent binding of this compound to HOIP results in a slight increase in molecular weight. This mass shift can be detected by analyzing the protein under non-reducing conditions, which preserves the thioester bond.

-

Step-by-Step Methodology:

-

Incubate purified recombinant HOIP (or a construct containing the RING2 domain) with a molar excess of this compound (e.g., 100 µM) for 1 hour at 37°C.[16]

-

As a control, incubate an equivalent amount of HOIP with DMSO vehicle.

-

Stop the reaction by adding non-reducing SDS-PAGE loading buffer (lacking β-mercaptoethanol or DTT).

-

Resolve the samples on an SDS-PAGE gel and stain with Coomassie Brilliant Blue or perform an immunoblot for HOIP.

-

Expected Result: The this compound-treated HOIP band should migrate slightly slower than the DMSO-treated band, indicating a covalent adduct has formed. Mass spectrometry can be used for definitive confirmation.[16]

-

Protocol 5.3: Cell-Based NF-κB Reporter Assay

-

Objective: To measure the functional downstream consequence of LUBAC inhibition in living cells.

-

Principle: Use a cell line (e.g., HEK293T) stably or transiently transfected with a luciferase reporter gene under the control of an NF-κB response element. Inhibition of LUBAC will prevent NF-κB activation upon stimulation (e.g., with TNF-α), leading to a dose-dependent decrease in luciferase activity.

-

Step-by-Step Methodology:

-

Seed HEK293T cells transfected with the NF-κB luciferase reporter construct in a 96-well plate.

-

Pre-treat the cells with a dose range of this compound or Hoipin-8 (e.g., 0.1 to 30 µM) for 1-2 hours.[4][13]

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to activate the NF-κB pathway.[13] Include an unstimulated control.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla) or total protein concentration to account for variations in cell number.

-

-

Self-Validating Controls:

-

Unstimulated Control: To determine the basal level of NF-κB activity.

-

Stimulated Vehicle Control (DMSO): To determine the maximum achievable NF-κB activation.

-

Broader Implications and Future Directions

The discovery and characterization of Hoipins have been instrumental in elucidating the complex biology of the LUBAC complex. These molecules serve as invaluable chemical probes for dissecting the roles of linear ubiquitination in health and disease.

From a therapeutic standpoint, the aberrant activation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and certain types of cancer, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[14] Hoipins have been shown to effectively induce cell death in ABC-DLBCL cell lines and alleviate psoriasis-like inflammation in mouse models, highlighting the significant therapeutic potential of LUBAC inhibition.[14][15]

The development of covalent inhibitors like this compound represents a powerful strategy for targeting enzymes with active site cysteines. Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these compounds to translate the promise of LUBAC inhibition into clinical reality. The detailed understanding of the this compound binding site at Cys885 provides a robust foundation for the structure-based design of next-generation LUBAC-targeting therapeutics.

References

-

Kategaya, L., et al. (2019). Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling. Biochemical and Biophysical Research Communications. Available at: [Link]

-

ResearchGate. (n.d.). HOIPINs inhibit inflammatory cytokine-induced NF-κB activation. ResearchGate. Available at: [Link]

-

Oikawa, D., et al. (2020). Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. Communications Biology. Available at: [Link]

-

Oikawa, D., et al. (2020). Figure 1 from: Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. Communications Biology. Available at: [Link]

-

ResearchGate. (n.d.). Catalytic Activity of HOIP Is Required for Optimal NF-kB/MAPK.... ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Targeting the Linear Ubiquitin Assembly Complex to Modulate the Host Response and Improve Influenza A Virus Induced Lung Injury. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Inhibition of the catalytic activity of HOIP by adjacent domains and.... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). HOIPINs efficiently suppress ABC-DLBCL cell lines. a this compound shows.... ResearchGate. Available at: [Link]

-

Lechtenberg, B. C., et al. (2016). Structure of a HOIP/E2~ubiquitin complex reveals RBR E3 ligase mechanism and regulation. Nature. Available at: [Link]

-

Oikawa, D., et al. (2020). Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses. Communications Biology. Available at: [Link]

-

Frontiers Media S.A. (n.d.). MALT1-Dependent Cleavage of HOIL1 Modulates Canonical NF-κB Signaling and Inflammatory Responsiveness. Frontiers. Available at: [Link]

-

Proceedings of the National Academy of Sciences. (n.d.). Linear ubiquitination of the NMDA receptor GluN2A subunit facilitates the GluN2B-to-GluN2A switch and synaptic maturation. PNAS. Available at: [Link]

-

National Institutes of Health. (2012). The E3 ligase HOIP specifies linear ubiquitin chain assembly through its RING-IBR-RING domain and the unique LDD extension. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). LUBAC. Wikipedia. Available at: [Link]

-

National Institutes of Health. (n.d.). The linear ubiquitin assembly complex (LUBAC) is essential for NLRP3 inflammasome activation. PubMed Central. Available at: [Link]

-

The Francis Crick Institute. (2020). Getting a handle on ubiquitin E3 ligases. The Francis Crick Institute. Available at: [Link]

-

National Institutes of Health. (n.d.). The linear ubiquitin chain assembly complex (LUBAC) generates heterotypic ubiquitin chains. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Linear ubiquitin chain assembly complex (LUBAC) as a negative regulator.... ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Structural basis for ligase-specific conjugation of linear ubiquitin chains by HOIP. NIH. Available at: [Link]

-

National Institutes of Health. (2022). Characterisation of HOIP RBR E3 ligase conformational dynamics using integrative modelling. PubMed Central. Available at: [Link]

Sources

- 1. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LUBAC - Wikipedia [en.wikipedia.org]

- 3. The linear ubiquitin assembly complex (LUBAC) is essential for NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Getting a handle on ubiquitin E3 ligases | Crick [crick.ac.uk]

- 6. The E3 ligase HOIP specifies linear ubiquitin chain assembly through its RING-IBR-RING domain and the unique LDD extension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure of a HOIP/E2~ubiquitin complex reveals RBR E3 ligase mechanism and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterisation of HOIP RBR E3 ligase conformational dynamics using integrative modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural basis for ligase-specific conjugation of linear ubiquitin chains by HOIP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Therapeutic Targeting of the LUBAC-NF-κB Axis in ABC-DLBCL via Hoipin-1

Content Type: Technical Whitepaper Subject: Small Molecule Inhibition of Linear Ubiquitination Status: Preclinical / Lead Optimization

Executive Summary

This technical guide analyzes the therapeutic utility of Hoipin-1 , a first-in-class small molecule inhibitor of the Linear Ubiquitin Chain Assembly Complex (LUBAC). While standard R-CHOP immunochemotherapy is effective in Germinal Center B-cell (GCB) lymphomas, Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL) remains refractory due to constitutive NF-κB signaling. This compound interrupts this oncogenic addiction by covalently modifying the catalytic center of HOIP (RNF31), thereby collapsing the scaffolding required for NF-κB activation.

The Pathological Context: LUBAC Addiction in ABC-DLBCL

To understand the utility of this compound, one must first dissect the molecular addiction of the target pathology. ABC-DLBCL is characterized by chronic, ligand-independent activation of the NF-κB pathway.

-

The Driver: Genetic mutations in upstream regulators (e.g., CD79A/B, MYD88 L265P) create a "feed-forward" loop.

-

The Effector (LUBAC): These mutations rely on LUBAC—a trimeric complex of HOIP, HOIL-1L, and SHARPIN—to attach Met1-linked (linear) ubiquitin chains to the IKK regulatory subunit NEMO (IKK

). -

The Outcome: Linear ubiquitin chains serve as a scaffold, recruiting the IKK complex and TAK1 kinase, leading to IKK phosphorylation, IκB

degradation, and nuclear translocation of NF-κB transcription factors (p65/p50).

Therapeutic Hypothesis: Blocking LUBAC activity with this compound removes the "scaffold," preventing IKK activation regardless of upstream receptor mutations.

This compound Pharmacology & Mechanism of Action[1][2][3][4]

This compound is a chemical probe identified via high-throughput screening designed to disrupt the LUBAC-mediated immune signaling axis.

Molecular Mechanism

This compound functions as a catalytic site inhibitor rather than a protein-protein interaction (PPI) inhibitor.

-

Target: The RING-IBR-RING (RBR) domain of HOIP (RNF31) , the catalytic subunit of LUBAC.[1]

-

Binding Mode: this compound contains an

-unsaturated carbonyl moiety that acts as a Michael acceptor. It forms a covalent bond with the active site cysteine (Cys885 ) of HOIP.[2][3] -

Effect: This modification sterically and chemically prevents the transfer of ubiquitin from the E2 conjugating enzyme to the substrate (NEMO), effectively halting linear chain elongation.

Selectivity Profile

Unlike proteasome inhibitors (e.g., bortezomib) that block K48-linked degradation globally, this compound is selective for Met1-linked linear ubiquitination . This specificity is crucial for minimizing off-target toxicity associated with general protein homeostasis disruption.

Pathway Visualization

The following diagram illustrates the interruption of the NF-κB signaling cascade by this compound.

Caption: this compound covalently modifies HOIP Cys885, blocking linear ubiquitin chain assembly and downstream NF-κB survival signaling.[2][3]

Preclinical Validation: ABC vs. GCB Sensitivity

Data indicates a stark dichotomy in sensitivity based on the "Cell of Origin" (COO). ABC-DLBCL lines, which depend on NF-κB for survival, are highly sensitive, whereas GCB-DLBCL lines are largely resistant.

Table 1: Comparative Sensitivity Profile (this compound & Derivative Hoipin-8)

| Cell Line | Subtype | Genetic Driver | This compound Response | Mechanism of Death |

| OCI-Ly3 | ABC-DLBCL | MYD88 L265P, CARD11 | Sensitive (IC50 ~2-3 µM) | Apoptosis (Caspase 3/7) |

| OCI-Ly10 | ABC-DLBCL | MYD88 L265P, CD79B | Sensitive | Apoptosis |

| HBL-1 | ABC-DLBCL | MYD88 L265P, CD79B | Sensitive | Apoptosis |

| BJAB | GCB-DLBCL | Tonic BCR | Resistant (IC50 > 30 µM) | N/A (Cytostatic) |

| Su-DHL-4 | GCB-DLBCL | BCL2 Translocation | Resistant | N/A |

Note on Potency: this compound is the lead compound (IC50

2.8 µM). Optimization efforts have yielded Hoipin-8 , a derivative with ~255-fold higher potency (IC5011 nM) and improved cell permeability. However, this compound remains the primary structural probe for establishing mechanism.

Experimental Protocols

To validate this compound activity in your own research, use the following self-validating systems.

Protocol A: In Vitro LUBAC Ubiquitination Assay

Objective: Confirm direct inhibition of catalytic activity using recombinant proteins.

-

Reagents:

-

Recombinant LUBAC (HOIP/HOIL-1L/SHARPIN).[4]

-

E1 (UBE1), E2 (UbcH7).

-

Ubiquitin (WT).

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT.

-

-

Procedure:

-

Pre-incubation: Incubate 200 nM LUBAC with varying concentrations of this compound (0, 1, 10, 30 µM) for 15 mins at 37°C. Why: Allows covalent Michael addition to occur before substrate competition.

-

Initiation: Add ATP (2 mM), E1, E2, and Ubiquitin.

-

Reaction: Incubate at 37°C for 60 mins.

-

Termination: Add SDS-PAGE loading buffer and boil.

-

-

Readout:

-

Western Blot using anti-Linear Ubiquitin antibody (Clone 1F11/3F5) .

-

Success Criteria: Dose-dependent disappearance of high-molecular-weight smear (linear chains) compared to DMSO control.

-

Protocol B: Cellular Target Engagement (NF-κB Suppression)

Objective: Prove this compound blocks the pathway inside living ABC-DLBCL cells.

-

Cell Culture: Seed OCI-Ly3 (ABC) and BJAB (GCB) at

cells/mL. -

Treatment: Treat with this compound (10 µM) or DMSO for 24 hours.

-

Stimulation (Optional but recommended): For non-constitutive lines, stimulate with TNF

(20 ng/mL) for 15 mins post-treatment to force LUBAC recruitment. -

Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

-

Immunoblot Analysis:

-

Primary Markers: p-IκB

(Ser32/36), p-p65 (Ser536). -

Downstream Targets: ICAM1, A20 (TNFAIP3).

-

Success Criteria: Reduction in p-IκB

and ICAM1 levels in OCI-Ly3, with minimal change in BJAB.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for validating this compound efficacy via in vitro ubiquitination assay.

Therapeutic Outlook & Combinations

While this compound is a potent tool, its clinical translation relies on optimization (e.g., Hoipin-8) and combination strategies.

-

Synergy with BCL-2 Inhibitors (Venetoclax): ABC-DLBCL often overexpresses BCL-2. This compound reduces NF-κB-driven BCL-XL expression, potentially sensitizing cells to Venetoclax.

-

Overcoming Ibrutinib Resistance: Patients with CARD11 mutations downstream of BTK are resistant to Ibrutinib. Since LUBAC operates downstream of CARD11, this compound offers a salvage strategy for Ibrutinib-resistant cohorts.

References

-

Katsuya, K., et al. (2019). Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling.[5][6][3][4] Biochemical and Biophysical Research Communications.

-

Oikawa, D., et al. (2020). Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses.[5][6][3] Communications Biology.

-

Yang, Y., et al. (2016). Essential role of the linear ubiquitin chain assembly complex in lymphoma revealed by rare germline polymorphisms. Cancer Discovery.

-

Staudt, L.M. (2010). Oncogenic NF-kappa B signaling in diffuse large B-cell lymphoma. Immunological Reviews.

Sources

- 1. The HOIL-1L ligase modulates immune signalling and cell death via monoubiquitination of LUBAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibitors of linear ubiquitin chain assembly complex (LUBAC), HOIPINs, suppress NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular bases for HOIPINs-mediated inhibition of LUBAC and innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of HOIPIN-1 and HOIPIN-8: A Technical Guide to LUBAC Inhibition

Introduction: The Critical Role of LUBAC in Cellular Signaling

The Linear Ubiquitin Chain Assembly Complex (LUBAC) is a pivotal E3 ligase complex essential for the regulation of innate immunity, inflammation, and cell survival.[1][2] Comprised of three core subunits—HOIL-1L, HOIP, and SHARPIN—LUBAC is unique in its ability to generate Met1-linked linear ubiquitin chains, a post-translational modification critical for the activation of the canonical NF-κB pathway.[1][2][3][4] Dysregulation of LUBAC activity has been implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[5][6]

This technical guide provides an in-depth comparative analysis of two prominent small-molecule inhibitors of LUBAC: HOIPIN-1 and its more potent derivative, HOIPIN-8. We will delve into their mechanism of action, differential potencies, and provide field-proven experimental protocols for their characterization, offering valuable insights for researchers and drug development professionals in the field.

The LUBAC Signaling Axis and Point of Inhibition

LUBAC-mediated linear ubiquitination is a key step in the signaling cascade initiated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[5][7] Upon receptor activation, LUBAC is recruited to signaling complexes where it catalyzes the formation of linear ubiquitin chains on target proteins, such as NEMO (IKKγ).[5][7] This modification serves as a scaffold for the recruitment and activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of IκBα.[7] The liberated NF-κB transcription factor then translocates to the nucleus to orchestrate the expression of target genes involved in inflammation and cell survival.[1][7]

This compound and HOIPIN-8 exert their inhibitory effects by directly targeting the catalytic activity of the HOIP subunit.[8][9]

Comparative Analysis: this compound vs. HOIPIN-8

While both this compound and HOIPIN-8 share a common mechanism of action, their potencies differ significantly. HOIPIN-8 was developed as a derivative of this compound with substantially enhanced inhibitory activity.[10][11]

Mechanism of Action: Covalent Modification of HOIP

Structural and biochemical analyses have revealed that HOIPINs inhibit LUBAC by covalently modifying a critical cysteine residue (Cys885) within the catalytic RING-HECT hybrid domain of HOIP.[8][9][12] This modification effectively blocks the ubiquitin ligase activity of the complex, thereby preventing the formation of linear ubiquitin chains.[8][9][12]

Potency and Efficacy: A Quantitative Comparison

The primary distinction between this compound and HOIPIN-8 lies in their inhibitory potency. HOIPIN-8 demonstrates a marked increase in efficacy across various assays.

| Parameter | This compound | HOIPIN-8 | Fold-Increase in Potency (HOIPIN-8 vs. This compound) |

| petit-LUBAC Inhibition (IC50) | 2.8 µM[13] | 11 nM[10][11][13] | ~255-fold[10][11][13] |

| LUBAC-mediated NF-κB Activation (IC50) | Not explicitly stated, but less potent | 0.42 µM (in HEK293T cells)[10][11] | ~10-fold[10][11] |

| TNF-α-mediated NF-κB Activation (IC50) | Less potent | 11.9 µM (in HEK293T cells)[10][11] | ~4-fold[10][11] |

Note: IC50 values can vary depending on the specific assay conditions and cell type used.

Cellular Effects and Cytotoxicity